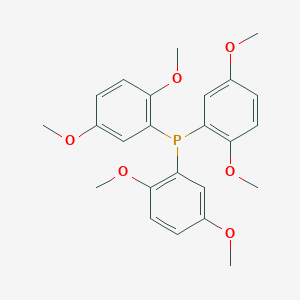
Tris(2,5-dimethoxyphenyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2,5-dimethoxyphenyl)phosphane is a tertiary phosphine compound characterized by the presence of three 2,5-dimethoxyphenyl groups attached to a central phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,5-dimethoxyphenyl)phosphane typically involves the reaction of 2,5-dimethoxyphenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3C8H9MgBr+PCl3→(C8H9O2)3P+3MgBrCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
Tris(2,5-dimethoxyphenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: The major product is Tris(2,5-dimethoxyphenyl)phosphine oxide.
Substitution: Depending on the substituent, various phosphine derivatives can be formed.
科学的研究の応用
Tris(2,5-dimethoxyphenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and materials science.
作用機序
The mechanism by which Tris(2,5-dimethoxyphenyl)phosphane exerts its effects is primarily through its role as a ligand. The phosphorus atom can coordinate with transition metals, forming complexes that facilitate various catalytic reactions. The electron-donating properties of the 2,5-dimethoxyphenyl groups enhance the nucleophilicity of the phosphorus atom, making it an effective catalyst.
類似化合物との比較
Similar Compounds
- Tris(2,4,6-trimethoxyphenyl)phosphine
- Tris(2-methoxyphenyl)phosphine
- Tris(2,6-dimethoxyphenyl)phosphine
Uniqueness
Tris(2,5-dimethoxyphenyl)phosphane is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its steric and electronic properties. This can result in different reactivity and selectivity compared to other similar compounds.
特性
CAS番号 |
85417-61-4 |
|---|---|
分子式 |
C24H27O6P |
分子量 |
442.4 g/mol |
IUPAC名 |
tris(2,5-dimethoxyphenyl)phosphane |
InChI |
InChI=1S/C24H27O6P/c1-25-16-7-10-19(28-4)22(13-16)31(23-14-17(26-2)8-11-20(23)29-5)24-15-18(27-3)9-12-21(24)30-6/h7-15H,1-6H3 |
InChIキー |
VMFMHGFERNHYIV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)P(C2=C(C=CC(=C2)OC)OC)C3=C(C=CC(=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14425655.png)
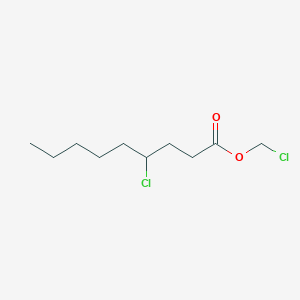

![Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate](/img/structure/B14425668.png)
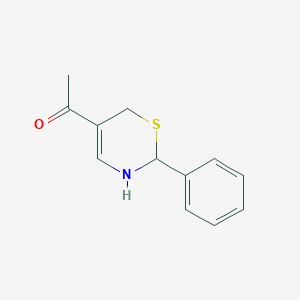
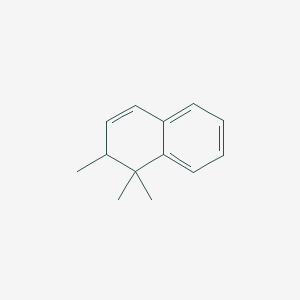
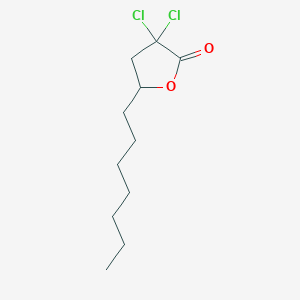
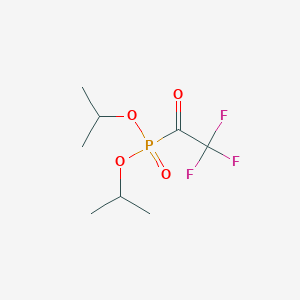
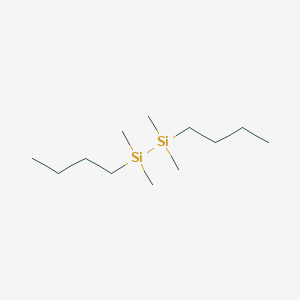
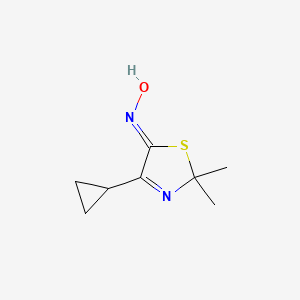

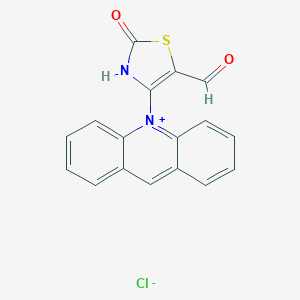
![Ethyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14425723.png)
